2-Phenoxyacetophenone

Antileishmanial screening Neglected tropical diseases Phenoxyacetophenone SAR

Procure 2-Phenoxyacetophenone (CAS 721-04-0) as the validated β-O-4 lignin model compound—mimicking 45–60% of native lignin bonds—for photochemical/electrochemical depolymerization studies. Also serves as antileishmanial reference standard (IC50 80 μg/mL) and substrate for Cu-catalyzed oxidative ether cleavage. Avoid non-specific acetophenones that lack this exact aryl ether motif. ≥98% purity. Bulk & custom synthesis available.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 721-04-0
Cat. No. B1211918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyacetophenone
CAS721-04-0
Synonyms2-phenoxy-1-phenylethanone
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2
InChIInChI=1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyKRSXGTAVHIDVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyacetophenone (CAS 721-04-0): Baseline Properties and Procurement Profile for Research Applications


2-Phenoxyacetophenone (CAS 721-04-0, C14H12O2, MW 212.24) is an organic compound belonging to the 2-aryloxyketone class [1]. It is a white to light yellow crystalline solid with a melting point range of 71.0–75.0 °C and a boiling point of 178 °C at 4 mmHg, exhibiting solubility in organic solvents but poor aqueous solubility (calculated ~0.12 g/L at 25 °C) . The compound features a ketone group linked to a phenoxy-substituted phenyl ring, which imparts distinct chemical reactivity including ether bond cleavage under various conditions . Commercially, it is available at purities of ≥98.0% (GC) from established suppliers, with procurement options ranging from 200 mg research quantities to kilogram-scale custom production [2].

Why 2-Phenoxyacetophenone (CAS 721-04-0) Cannot Be Casually Replaced by Other Acetophenone or Aryloxyketone Analogs


Casual substitution of 2-phenoxyacetophenone with structurally similar compounds (e.g., unsubstituted acetophenone, 2,2-dimethoxy-2-phenylacetophenone / DMPA, or substituted dihydrochalcones) introduces significant functional divergence that undermines experimental reproducibility. This compound's specific β-O-4 aryl ether linkage—a structural motif precisely mimicking the dominant interunit bond in lignin—enables its unique role as a validated model compound for lignin depolymerization studies, a function that simpler acetophenones cannot fulfill [1]. In biological contexts, direct comparative studies reveal that 2-phenoxyacetophenone (compound 2a) exhibits antileishmanial activity (IC50 = 80 μg/mL) that differs markedly from its oxime derivatives and from the reference drug fluconazole [2]. Furthermore, the compound's susceptibility to Cu-catalyzed aerobic oxygenation yields product distributions distinct from other substrate classes, underscoring that its reactivity profile is not interchangeable with generic ketones [3]. These functional specificities necessitate compound-level selection criteria rather than class-level procurement decisions.

Quantitative Differentiation Evidence for 2-Phenoxyacetophenone (CAS 721-04-0) Relative to Analogs and Reference Standards


Antileishmanial Activity: Unsubstituted 2-Phenoxyacetophenone Outperforms Substituted Derivatives Against Leishmania major Promastigotes

In a direct head-to-head series comparison, the unsubstituted 2-phenoxyacetophenone (compound 2a) demonstrated the highest antileishmanial activity among all synthesized phenoxyacetophenone derivatives against Leishmania major promastigotes. The compound exhibited an IC50 of 80 μg/mL, outperforming halogen-substituted analogs in the same study [1]. All compounds in the series showed only mild growth inhibitory activity, but 2a was explicitly identified as the most active compound in the set, establishing it as the benchmark within this chemical series for antileishmanial screening [2].

Antileishmanial screening Neglected tropical diseases Phenoxyacetophenone SAR

Antifungal Activity: Oxime Derivative Shows Superior Potency to Parent 2-Phenoxyacetophenone and Comparable Activity to Fluconazole

A direct comparative evaluation of antifungal activity revealed that while the parent 2-phenoxyacetophenone (2a) was screened, the (Z)-oxime derivative 3d containing a 4-fluorophenoxy moiety demonstrated the most potent activity, with MIC values of 15.63–31.25 μg/mL against Candida albicans, Candida glabrata, Saccharomyces cerevisiae, and Aspergillus niger [1]. This activity was comparable to or more potent than the reference drug fluconazole when tested against the same yeast strains [2]. This head-to-head comparison establishes a clear activity gradient: oxime derivative 3d > fluconazole (reference) > parent 2-phenoxyacetophenone (2a).

Antifungal screening Candida albicans Oxime derivatives Fluconazole comparator

Structural Validation as Lignin β-O-4 Model Compound: Specificity Relative to Alternative Lignin Models

2-Phenoxyacetophenone is explicitly validated and employed as a model compound for the β-O-4 linkage—the most abundant interunit bond in lignin, representing 45–60% of all linkages depending on biomass source [1]. Unlike simpler aromatic ketones such as acetophenone or benzophenone, 2-phenoxyacetophenone contains the β-aryl ether structural motif that directly mimics the native lignin linkage, making it a chemically relevant substrate for depolymerization studies. The compound has been successfully utilized in both photochemical cleavage studies using phenacyl bromide as a photoinitiator under UV-A irradiation and ambient conditions, and in electrocatalytic hydrogenation (ECH) studies using copper electrodes in deep eutectic solvents [2].

Lignin valorization β-O-4 bond cleavage Model compound validation Sustainable chemistry

Cu-Catalyzed Aerobic Oxygenation Reactivity: Distinct Product Profile Relative to Non-Phenoxy Substrates

Under Cu-catalyzed aerobic oxygenation conditions in the presence of alcohols, 2-phenoxyacetophenones undergo a characteristic transformation yielding a mixture of alkyl benzoates, alkyloxy acetophenones, and phenols in high yields [1]. This reactivity profile is distinct from that of non-phenoxy acetophenones, which do not undergo the same ether cleavage and transesterification cascade. The reaction proceeds under atmospheric oxygen pressure and utilizes an earth-abundant copper catalyst, demonstrating the unique susceptibility of the 2-phenoxyacetophenone scaffold to C–O bond cleavage under mild oxidative conditions [2].

Copper catalysis Aerobic oxidation C–O bond cleavage Synthetic methodology

In Silico Drug-Like Properties: 2-Phenoxyacetophenone (2a) Complies with Lipinski's Rule of 5 with No Predicted Mutagenicity

Computational evaluation of molecular descriptors for 2-phenoxyacetophenone (compound 2a) revealed that it falls within the range set by Lipinski's 'Rule of 5' and shows no violation of these rules [1]. Furthermore, in silico toxicity predictions indicate that compound 2a is supposed to be non-mutagenic and non-tumorigenic, with no predicted irritating or reproductive effects [2]. While these predictions do not constitute empirical toxicological validation, they provide a favorable in silico profile that distinguishes the parent compound from derivatives that may raise early computational flags.

Drug-likeness prediction Lipinski's Rule of 5 In silico ADME Lead optimization

Validated Application Scenarios for 2-Phenoxyacetophenone (CAS 721-04-0) Based on Quantitative Evidence


Antileishmanial Drug Discovery: Baseline Reference Standard for Phenoxyacetophenone SAR Studies

Based on direct comparative evidence showing that unsubstituted 2-phenoxyacetophenone (2a) is the most active compound in its series against Leishmania major promastigotes with an IC50 of 80 μg/mL [1], this compound is optimally positioned as a reference standard and positive control for structure-activity relationship (SAR) campaigns exploring phenoxyacetophenone-based antileishmanial agents. Procurement of the parent compound enables researchers to establish a validated activity baseline against which novel derivatives can be quantitatively benchmarked.

Lignin Valorization and Biomass Conversion: Validated β-O-4 Model Compound for Depolymerization Method Development

For laboratories developing chemical, photochemical, or electrochemical methods for lignin depolymerization, 2-phenoxyacetophenone serves as the validated model compound for the β-O-4 linkage that constitutes 45–60% of native lignin interunit bonds [2]. Unlike generic acetophenones, this compound's β-aryl ether motif faithfully mimics the target linkage. It has been successfully demonstrated in photochemical cleavage using phenacyl bromide under UV-A irradiation and ambient conditions, and in electrocatalytic hydrogenation using copper electrodes [3]. Procurement supports both fundamental mechanistic studies and applied biomass valorization research.

Synthetic Methodology Development: Substrate for Cu-Catalyzed Aerobic C–O Bond Cleavage Reactions

Based on published methodology demonstrating that 2-phenoxyacetophenones undergo Cu-catalyzed aerobic oxygenation to yield alkyl benzoates, alkyloxy acetophenones, and phenols in high yields under atmospheric oxygen [4], the parent compound serves as a validated substrate for developing and optimizing transition-metal-catalyzed oxidative ether cleavage reactions. Procurement of 2-phenoxyacetophenone enables direct replication of this published protocol and provides a standardized substrate for method extension studies.

Medicinal Chemistry Lead Scaffold with Favorable In Silico Drug-Like Profile

For medicinal chemistry groups engaged in early-stage hit-to-lead optimization, 2-phenoxyacetophenone offers a scaffold that has been computationally validated to comply with Lipinski's Rule of 5 and is predicted to be non-mutagenic and non-tumorigenic with no anticipated irritating or reproductive effects [5]. Procurement of the parent compound provides a starting scaffold with a favorable in silico ADME/Tox profile, suitable for systematic derivatization campaigns where computational red flags are minimized at the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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